molecular formula C17H14N4O5 B4774109 N-[4-(2-furyl)-2-pyrimidinyl]-2-(4-nitrophenoxy)propanamide

N-[4-(2-furyl)-2-pyrimidinyl]-2-(4-nitrophenoxy)propanamide

Cat. No.: B4774109
M. Wt: 354.32 g/mol
InChI Key: NSKIXOSNAFXHIP-UHFFFAOYSA-N
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Description

N-[4-(2-furyl)-2-pyrimidinyl]-2-(4-nitrophenoxy)propanamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring fused with a furan ring and a nitrophenoxy group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-furyl)-2-pyrimidinyl]-2-(4-nitrophenoxy)propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-furyl)-2-pyrimidinyl]-2-(4-nitrophenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenoxy group, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite (Na₂S₂O₄) are common reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Furanones or other oxidized furan derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its heterocyclic structure, which is common in many bioactive molecules.

    Materials Science: The compound’s unique structure could be utilized in the design of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, particularly those involving pyrimidine and furan derivatives.

    Industrial Applications: The compound may find use in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(2-furyl)-2-pyrimidinyl]-2-(4-nitrophenoxy)propanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrimidine ring could participate in hydrogen bonding or π-π stacking interactions, while the nitrophenoxy group may enhance binding affinity through electronic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(2-furyl)-2-pyrimidinyl]-2-(4-aminophenoxy)propanamide: Similar structure but with an amino group instead of a nitro group.

    N-[4-(2-furyl)-2-pyrimidinyl]-2-(4-methoxyphenoxy)propanamide: Similar structure but with a methoxy group instead of a nitro group.

    N-[4-(2-furyl)-2-pyrimidinyl]-2-(4-chlorophenoxy)propanamide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

N-[4-(2-furyl)-2-pyrimidinyl]-2-(4-nitrophenoxy)propanamide is unique due to the presence of the nitrophenoxy group, which can significantly influence its electronic properties and reactivity. This makes it distinct from its analogs with different substituents, potentially leading to unique biological activities and applications.

Properties

IUPAC Name

N-[4-(furan-2-yl)pyrimidin-2-yl]-2-(4-nitrophenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O5/c1-11(26-13-6-4-12(5-7-13)21(23)24)16(22)20-17-18-9-8-14(19-17)15-3-2-10-25-15/h2-11H,1H3,(H,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKIXOSNAFXHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC=CC(=N1)C2=CC=CO2)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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